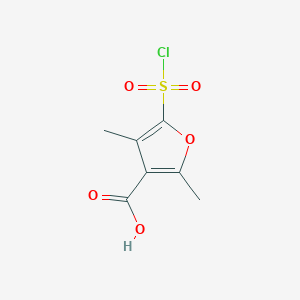
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also likely contains a carboxylic acid group (-COOH), a chlorosulfonyl group (-SO2Cl), and two methyl groups (-CH3) attached to the furan ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a 2,4-dimethylfuran molecule. The carboxylic acid group could potentially be introduced through an oxidation reaction. The chlorosulfonyl group might be introduced through a substitution reaction involving chlorosulfonic acid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorosulfonyl and carboxylic acid groups, making the furan ring more susceptible to electrophilic attacks .Scientific Research Applications
Synthesis and Derivative Formation :
- The synthesis of heterocyclic sulfonyl chlorides, including 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid, has been explored. These sulfonyl chlorides were used to create a range of amides, hydrazides, and azides, demonstrating their versatility in chemical synthesis (Cremlyn, Swinbourne, & Yung, 1981).
Molecular Recognition and Complexation :
- Studies have shown the ability of certain molecular structures, including those related to this compound, to form complexes with other molecules. This property is important for applications in molecular recognition and the development of sensors (Zimmerman, Wu, & Zeng, 1991).
Biomass Conversion and Sustainable Chemistry :
- Research into the conversion of plant biomass into valuable chemicals has highlighted the role of furan derivatives, which are structurally related to this compound. These studies are crucial for developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Biological and Pharmacological Effects :
- While your request excludes drug use and side effects, it's notable that related compounds have been studied for their biological activities, including antimicrobial and antioxidant properties. Such studies offer insight into the potential biomedical applications of similar compounds (Naveed et al., 2018).
Advanced Materials and Catalysis :
- The field of material science has explored the use of furan derivatives for the development of new materials and catalysts. These studies are significant for advancing technologies in material synthesis and environmental sustainability (Kong et al., 2018).
Food Additives and Nutraceuticals :
- While not directly related to this compound, research on chlorogenic acid, a phenolic compound, showcases the potential of chemical derivatives in food additives and nutraceuticals. This research points towards the broader implications of chemical derivatives in food science (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONGCXDKZXVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)
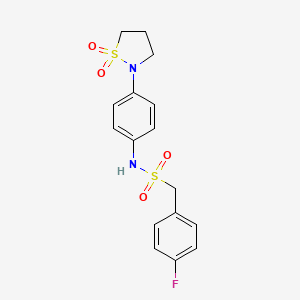
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2897589.png)
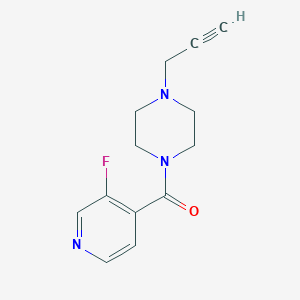
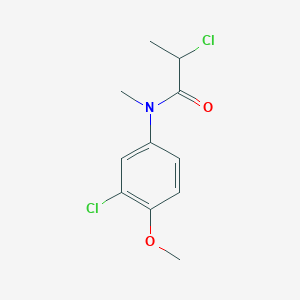
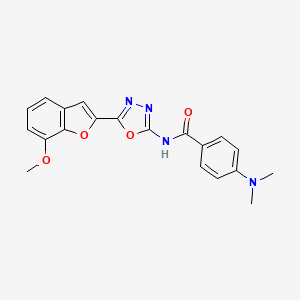
![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)